N-(4-Aminophenyl)maleimide

概要

説明

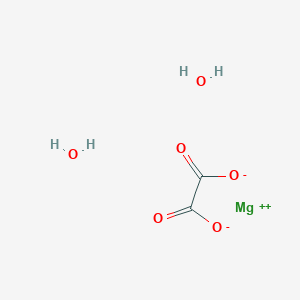

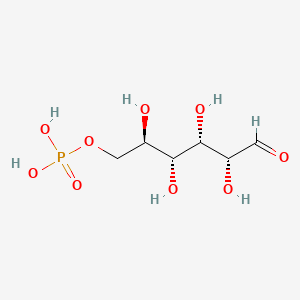

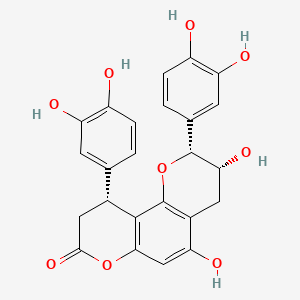

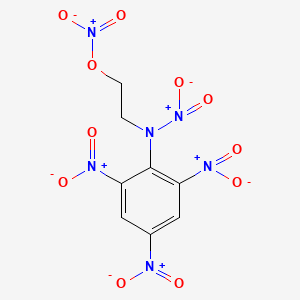

N-(4-Aminophenyl)maleimide, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Molecular Structure and Spectra

N-(4-aminophenyl) maleimide has been studied for its geometric structure, IR spectrum, Raman spectrum, and thermodynamic properties. The molecule's structure lacks symmetry, with a notable dihedral angle formed by the amino group and the six-membered ring. These properties are crucial for understanding the compound's interactions and stability in various applications (Guo, 2010).

Histochemistry Applications

In histochemistry, N-(4-aminophenyl)maleimide has been used for detecting thiol groups in tissue sections. Its specificity and ability to produce strong colors make it valuable for identifying thiols in various biological samples, especially in low concentrations (Sippel, 1973).

Synthesis Research

Research on the synthesis of N-(4-hydroxyphenyl) maleimide, a related compound, highlights the importance of this compound as a precursor in organic synthesis. Different catalysts and reaction conditions are explored to optimize the synthesis process (Zhou Wen-jun, 2011).

Functionalization of Surfaces

The compound has been utilized in developing methods to functionalize gold surfaces with maleimide groups. This involves grafting aminophenyl and binding of maleimide derivatives, demonstrating its versatility in surface chemistry applications (Xin Zhang et al., 2010).

Antibody Drug Conjugates

This compound derivatives, specifically N-aryl maleimides, have been used to improve the stability of antibody-drug conjugates (ADCs). These conjugates exhibit enhanced stability and maintain cytotoxicity, crucial for therapeutic applications (Christie et al., 2015).

Antimicrobial Activities

Maleimide derivatives, including those related to this compound, have demonstrated antimicrobial activities. This highlights the potential for these compounds in developing new antimicrobial agents (Chin et al., 2016).

Polymer Science

In polymer science, maleimide compounds, including derivatives of this compound, are used in creating fire and heat-resistant resins. These polymers exhibit high thermal stability and are suitable for applications requiring resistance to extreme temperatures (Kumar et al., 1983).

Bioconjugation Techniques

Maleimides, including this compound derivatives, are extensively used in bioconjugation for modifying proteins and creating bioconjugates. These techniques are pivotal in developing various biochemical applications, including therapeutics (Renault et al., 2018).

Safety and Hazards

将来の方向性

N-(4-Aminophenyl)maleimide and other maleimides have potential applications in various fields. For instance, some derivatives possess anticancer, antifungal, herbicidal, or pesticidal properties . They are also used in the manufacturing of aerospace and electronic parts . Future research may focus on exploring these and other potential applications of this compound.

作用機序

Target of Action

The primary target of N-(4-Aminophenyl)maleimide is thiol groups in tissue sections . Thiol groups are sulfur-containing functional groups found in many important biological molecules, including the amino acid cysteine and the antioxidant glutathione. They play a crucial role in maintaining the structure and function of proteins and enzymes .

Mode of Action

This compound interacts with its targets by reacting with thiol groups under mild conditions . This reaction is highly specific, equivalent to that of reliable organomercurials . The bound maleimide can be diazotized and coupled at room temperature to give strongly colored mono- or polyazo derivatives without any appreciable background color .

Biochemical Pathways

The interaction of this compound with thiol groups affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . These components are crucial for the structural integrity and function of fungal cells. By affecting their biosynthesis, this compound can disrupt the normal functioning of these cells .

Pharmacokinetics

Its reactivity with thiol groups suggests that it may interact with various proteins and enzymes in the body, potentially affecting its distribution and metabolism .

Result of Action

The result of this compound’s action is the formation of strongly colored mono- or polyazo derivatives . This enables thiols in low concentrations to be detected in paraffin sections of either formalin- or Carnoy-fixed tissue . This property makes this compound a useful tool in histochemistry for demonstrating thiol groups .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . For instance, the reaction of this compound with thiol groups occurs under mild conditions . Furthermore, the bound maleimide can be diazotized and coupled at room temperature . Therefore, the action, efficacy, and stability of this compound are likely to be affected by changes in these environmental conditions.

生化学分析

Biochemical Properties

N-(4-Aminophenyl)maleimide plays a crucial role in biochemical reactions by specifically interacting with thiol groups. It reacts with thiol groups in tissue sections under mild conditions, exhibiting a degree of specificity comparable to reliable organomercurials . This interaction is essential for detecting thiols in low concentrations in paraffin sections of either formalin- or Carnoy-fixed tissue . The compound’s ability to form stable adducts with thiol groups makes it a valuable reagent for studying thiol-disulfide interconversions and oxidative stress in proteins .

Cellular Effects

This compound influences various cellular processes by interacting with thiol groups in proteins and enzymes. This interaction can affect cell signaling pathways, gene expression, and cellular metabolism. By modifying thiol groups, this compound can alter the activity of enzymes and proteins, leading to changes in cellular functions. For example, it can inhibit or activate enzymes involved in critical cellular processes, thereby impacting cell function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with thiol groups in biomolecules. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by modifying thiol groups in transcription factors and other regulatory proteins. These modifications can alter the activity and function of these proteins, leading to changes in cellular processes and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under mild conditions, but its reactivity with thiol groups can lead to the formation of stable adducts that persist over time. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to modify thiol groups in proteins and enzymes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify thiol groups without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to modify thiol groups in enzymes can affect metabolic flux and metabolite levels. By altering the activity of key enzymes, this compound can influence various metabolic pathways, leading to changes in cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The distribution of this compound within cells is crucial for its ability to modify thiol groups in target proteins and enzymes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its ability to interact with thiol groups in target proteins and enzymes, thereby affecting cellular processes and functions .

特性

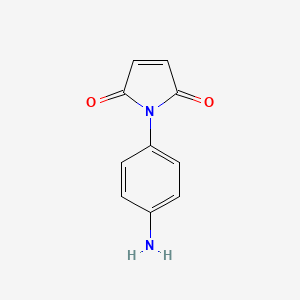

IUPAC Name |

1-(4-aminophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPCHXSYQHXLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183905 | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29753-26-2 | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29753-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029753262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminophenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-aminophenyl)-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-(4-Aminophenyl)maleimide (APMI) primarily used for in scientific research?

A1: APMI is frequently employed as a chemical building block in the synthesis of more complex molecules. For example, it serves as a precursor in the development of benzoxazine resins, which are known for their excellent thermal and mechanical properties [, , , ]. Additionally, APMI is utilized as a reagent for detecting and quantifying thiol groups in biological samples due to its ability to react with them [, , , ].

Q2: How does APMI interact with thiol groups? What are the downstream effects of this interaction?

A2: APMI reacts specifically with thiol (-SH) groups through a Michael addition reaction. This interaction forms a stable thioether bond. In biological research, this reaction is harnessed to label and detect proteins containing thiol groups. For instance, in a study on bull sperm heads, APMI was used to quantify protein-bound thiols, providing insights into the role of these groups in sperm function [].

Q3: Can you provide the molecular formula, weight, and spectroscopic data for APMI?

A3:* Molecular formula: C10H8N2O2* Molecular weight: 188.18 g/mol* Spectroscopic data: * 1H NMR: Characteristic peaks for aromatic protons and the maleimide ring protons [, , ]. * FT-IR: Distinct absorption bands for the maleimide ring, aromatic ring, and amine group [, , , ]. * EA (Elemental Analysis): Confirms the elemental composition of the molecule [, , , ].

Q4: What can you tell me about the thermal properties of APMI-derived compounds?

A4: APMI is frequently incorporated into benzoxazine resins to modify their properties. Studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) have revealed that these APMI-containing resins often exhibit high curing temperatures and excellent thermal stability [, ]. For instance, a benzoxazine resin synthesized with APMI demonstrated a 5% weight loss only at temperatures as high as 320°C, highlighting its robust thermal resistance [].

Q5: Are there any computational studies on APMI?

A5: Yes, theoretical studies have investigated the molecular structure, spectroscopic properties, and thermodynamic properties of APMI using computational methods like Density Functional Theory (DFT) at the B3LYP/6-311+G level. These calculations provided insights into the molecule's geometry, vibrational frequencies, and thermodynamic parameters at various temperatures [].

Q6: Has APMI been used to modify antibodies? What were the outcomes?

A6: Research has explored the use of APMI to modify the interchain disulfide bonds in the antibody Trastuzumab. This modification, achieved through mild reduction followed by S-alkylation with APMI, led to enhanced binding of the antibody to specific Fcγ receptors (FcγRIIA and FcγRIIB) while decreasing binding to others (FcγRI and FcγRIIIA) []. This selective modulation of FcγR binding suggests potential for tailoring antibody effector functions using APMI modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-ethyl-5,6,7,8-tetrahydrospiro[4a,8-(methanoiminomethano)quinazoline-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1208549.png)

![4-[[Dimethoxyphosphoryl(phenyl)methyl]amino]benzoic acid](/img/structure/B1208550.png)